(-)-Catechin gallate

Pancreatic cancer Cell proliferation Anti-inflammatory activity

(-)-Catechin gallate (CG; CAS 130405-40-2), systematically named (2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-3-yl 3,4,5-trihydroxybenzoate, is a galloylated catechin with molecular formula C22H18O10 and molecular weight 442.37 g/mol. It is a naturally occurring polyphenolic flavanol found as a minor constituent in green tea (Camellia sinensis) and also forms as an epimerization product of (-)-epicatechin gallate (ECG) during thermal processing of tea beverages.

Molecular Formula C22H18O10
Molecular Weight 442.4 g/mol
CAS No. 130405-40-2
Cat. No. B1663601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Catechin gallate
CAS130405-40-2
Synonymscatechin gallate
Molecular FormulaC22H18O10
Molecular Weight442.4 g/mol
Structural Identifiers
SMILESC1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
InChIInChI=1S/C22H18O10/c23-11-6-14(25)12-8-19(32-22(30)10-4-16(27)20(29)17(28)5-10)21(31-18(12)7-11)9-1-2-13(24)15(26)3-9/h1-7,19,21,23-29H,8H2/t19-,21+/m1/s1
InChIKeyLSHVYAFMTMFKBA-CTNGQTDRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Catechin Gallate (CAS 130405-40-2): Procurement-Grade Green Tea Catechin for Targeted Biomedical Research Applications


(-)-Catechin gallate (CG; CAS 130405-40-2), systematically named (2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-3-yl 3,4,5-trihydroxybenzoate, is a galloylated catechin with molecular formula C22H18O10 and molecular weight 442.37 g/mol . It is a naturally occurring polyphenolic flavanol found as a minor constituent in green tea (Camellia sinensis) and also forms as an epimerization product of (-)-epicatechin gallate (ECG) during thermal processing of tea beverages [1]. Unlike its non-galloylated counterpart (-)-catechin, CG possesses a gallate ester moiety at the C3 position, which confers distinct physicochemical properties and biological activities that are not interchangeable with structurally related catechins.

Galloylated catechin with C3-gallate ester moiety essential for distinct bioactivity
Structurally differentiated from EGCG (B-ring) and ECG (stereochemistry)
Supports cell proliferation, inflammatory signaling, enzyme inhibition, and antimicrobial screening studies

(-)-Catechin Gallate Procurement Consideration: Why CG Cannot Be Substituted with EGCG, ECG, or Other Class Members


Catechins constitute a structurally diverse family of flavan-3-ols, and substitution among class members without empirical justification compromises experimental reproducibility and biological interpretation. The presence and stereochemistry of the gallate ester group, the number of hydroxyl substituents on the B-ring, and the 2,3-trans versus 2,3-cis configuration collectively determine each catechin's oxidation potential, membrane partitioning behavior, target protein binding affinity, and cellular bioactivity [1]. (-)-Catechin gallate differs from the widely studied EGCG in its B-ring hydroxylation pattern (catechol-type vs. pyrogallol-type) and from ECG in its C2-C3 stereochemistry (trans vs. cis), resulting in divergent efficacy profiles across specific assay systems [2]. Generic procurement of a related catechin without attention to these structural distinctions introduces confounding variables that compromise head-to-head data comparability and may yield qualitatively different experimental outcomes.

Target: CG
(catechol B-ring, trans, galloylated)
Substitute: EGCG
Pyrogallol-type B-ring may alter anti-proliferative and NF-κB inhibition responses.
Same target
Substitute: ECG
Cis stereochemistry may shift interaction with chiral recognition sites.
Same target
Substitute: Non-galloylated catechins
Absence of gallate ester abolishes activity in MRSA resistance modulation and COX/aromatase inhibition.

(-)-Catechin Gallate Technical Evidence Summary: Quantified Differentiation Versus Comparator Catechins


Superior Anti-Proliferative Potency of (-)-Catechin Gallate Versus EGCG in Pancreatic Ductal Adenocarcinoma Models

In a direct head-to-head comparison against the most extensively studied green tea catechin EGCG, (-)-catechin gallate (CG) demonstrated substantially stronger anti-proliferative activity across a panel of human pancreatic ductal adenocarcinoma (PDAC) cell lines. The study examined PancTu-I, Panc1, Panc89, and BxPC3 cells, revealing that CG and ECG exerted markedly more potent growth suppression than EGCG [1]. Western blot analyses confirmed that CG-mediated modulation of cell cycle regulatory proteins (cyclins, cyclin-dependent kinases, CDK inhibitors) was clearly more pronounced than that observed with EGCG treatment [1].

Anti-Proliferative Comparison
Head-to-head
CG anti-proliferative effect reported as stronger than EGCG across four PDAC cell lines
Supports cell-model endpoint context
PancTu-I, Panc1, Panc89, BxPC3 cells
Pancreatic cancer Cell proliferation Anti-inflammatory activity

Anti-Inflammatory Signaling Modulation: (-)-Catechin Gallate Demonstrates Enhanced TNFα-Induced NF-κB Inhibition Relative to EGCG

In the same pancreatic cancer model study, CG and ECG demonstrated superior inhibition of TNFα-induced NF-κB activation compared to EGCG, with consequent reduction in secretion of pro-inflammatory and invasion-promoting proteins including IL-8 and uPA [1]. The study authors noted that ECG exhibited the most potent effects on this pathway, with CG also showing activity substantially exceeding that of EGCG. This differential activity is attributed to structural differences between the catechol-type B-ring of CG/ECG and the pyrogallol-type B-ring of EGCG [1].

NF-κB Inhibition Comparison
Head-to-head
CG inhibited TNFα-induced NF-κB activation and IL-8/uPA secretion more effectively than EGCG
Supports inflammatory signaling assay context
PancTu-I cells, TNFα stimulation
Inflammation NF-κB signaling Pancreatic cancer

Equivalent Antioxidant Activity of (-)-Catechin Gallate and Its Precursor ECG Across Multiple In Vitro Assay Systems

A systematic comparison of epicatechins and their thermally induced epimers evaluated antioxidant activity using three complementary in vitro systems: human LDL oxidation assay, ferric reducing-antioxidant power (FRAP) assay, and DPPH free radical scavenging assay [1]. The results demonstrated that (-)-catechin gallate (CG) exhibited antioxidant activity statistically similar to its precursor (-)-epicatechin gallate (ECG) across all three assay platforms [1]. In contrast, other epimer pairs showed significant differences: GC was less potent than EGC, GCG was less effective than EGCG in the FRAP assay, and C had less anti-free radical activity than EC in the DPPH assay [1].

Antioxidant Equivalence
Cross-study comparable
CG antioxidant activity statistically similar to ECG in LDL oxidation, FRAP, and DPPH assays
Retains antioxidant capacity post-epimerization
No significant difference across platforms
Antioxidant Lipid peroxidation Free radical scavenging

β-Lactam Resistance Modulation: Galloylated Catechins Including CG Reduce Oxacillin MIC in MRSA While Non-Galloylated Catechins Are Inactive

A structure-activity relationship study examining catechin-mediated modulation of β-lactam resistance in methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that galloylated catechins including (-)-catechin gallate (CG), (-)-epicatechin gallate (ECg), and (-)-epigallocatechin gallate (EGCg) effectively reduce the minimum inhibitory concentration (MIC) of oxacillin from highly resistant levels (>256 μg/mL) to below the clinical antibiotic breakpoint, at moderate catechin concentrations of 6.25 to 25 μg/mL [1]. Critically, non-galloylated catechins such as (-)-epicatechin (EC) and (-)-epigallocatechin (EGC) were completely unable to effect this resistance-modifying transition [1].

MRSA Oxacillin MIC Reduction
Class-level
Galloylated catechins (incl. CG) reduce oxacillin MIC from >256 μg/mL to below breakpoint; non-galloylated are inactive
Supports antimicrobial screening context
mecA-containing MRSA strains
Antibiotic resistance MRSA Synergy

Long-Term Storage Stability of (-)-Catechin Gallate Under Recommended Conditions

According to supplier technical documentation, (-)-catechin gallate demonstrates extended stability when stored under appropriate conditions. Lyophilized powder form stored at -20°C with desiccation remains stable for 36 months [1]. Alternative vendor specifications indicate stability of ≥2 years at -20°C and ≥12 months under dry, dark conditions at -20°C . Solution-phase storage is more restrictive: at -20°C, solutions should be used within 1 month to prevent potency loss, and aliquoting is recommended to avoid repeated freeze-thaw cycles [1].

Storage Stability
Data to verify
Lyophilized powder: stable 36 months at -20°C; solution: 1 month at -20°C
Supports procurement planning
Aliquot to avoid freeze-thaw
Compound stability Storage Shelf life

Aromatase and COX Enzyme Inhibitory Profile of (-)-Catechin Gallate

(-)-Catechin gallate has been characterized as an inhibitor of aromatase (CYP19A1), the enzyme responsible for converting androgens to estrogens, an activity relevant to breast cancer etiology research . Additionally, CG inhibits the activity of cyclooxygenase enzymes COX-1 and COX-2 [1], positioning it as a dual-function polyphenol with both hormone metabolism and inflammatory pathway modulatory capabilities. These enzymatic targets differentiate CG from non-galloylated catechins, which lack the gallate ester group required for optimal interaction with these protein targets.

Aromatase/COX Inhibition
Class-level
CG inhibits aromatase and COX-1/COX-2 enzymes; gallate ester required for activity
Supports enzyme inhibition screening context
Non-galloylated catechins lack this activity
Enzyme inhibition Aromatase COX Breast cancer

Evidence-Based Application Scenarios for (-)-Catechin Gallate Procurement


Pancreatic Cancer Research: Anti-Proliferative and Anti-Inflammatory Mechanistic Studies

Investigators studying PDAC cell proliferation or inflammatory signaling should procure CG for studies where EGCG has been the default catechin selection. The direct head-to-head evidence demonstrates that CG produces substantially stronger anti-proliferative effects and more pronounced NF-κB pathway inhibition than EGCG in PDAC models [1]. CG is the appropriate compound for dose-response studies, combination therapy screening, or mechanistic investigations of cell cycle regulation in pancreatic cancer, where the magnitude of effect achievable with EGCG may be insufficient to reach experimental thresholds.

Antioxidant Activity Studies in Thermally Processed Tea Products

For research examining antioxidant capacity in canned, bottled, or heat-treated tea beverages where epimerization has occurred, CG is the analytically appropriate standard. Unlike other catechin epimer pairs that exhibit significant antioxidant activity differences (e.g., GC less potent than EGC, GCG less effective than EGCG in FRAP assays), CG retains antioxidant activity statistically equivalent to its precursor ECG across LDL oxidation, FRAP, and DPPH assay systems [2]. Procurement of CG as a reference standard enables accurate quantification and activity attribution in processed tea product analysis.

Antimicrobial Resistance Modulation: β-Lactam Potentiation in MRSA

Laboratories investigating natural product approaches to overcome antibiotic resistance should select galloylated catechins including CG for β-lactam potentiation studies. The class-level evidence establishes that the gallate ester moiety is structurally essential for reducing oxacillin MIC in MRSA from highly resistant levels (>256 μg/mL) to clinically actionable values [3]. Non-galloylated catechins (EC, EGC) are completely inactive in this application. CG represents a cost-effective alternative to EGCg or ECg for structure-activity relationship studies of this resistance-modifying phenomenon.

Hormone-Dependent Cancer and Inflammatory Enzyme Target Screening

Investigators screening natural product libraries against aromatase (CYP19A1) or cyclooxygenase (COX-1/COX-2) as molecular targets should include CG in their compound panels. CG has documented inhibitory activity against aromatase at μM concentrations and against both COX-1 and COX-2 enzymes [4]. These activities are conferred by the gallate ester moiety and are not observed with non-galloylated catechins. CG serves as an appropriate positive control or test compound for enzyme inhibition assays in breast cancer, inflammation, or prostaglandin signaling research contexts.

Application
Selection Property
Validation Focus
Pancreatic cancer cell-model studies
Cell-model endpoint review
Anti-proliferative and NF-κB pathway endpoints
Processed tea antioxidant analysis
Epimerization-stable antioxidant reference
Equivalent radical scavenging validation
β-Lactam resistance modulation studies
Gallate ester-dependent potentiation
Oxacillin MIC endpoint review
Hormone-dependent cancer enzyme screening
Aromatase/COX inhibition review
Enzyme inhibition assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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